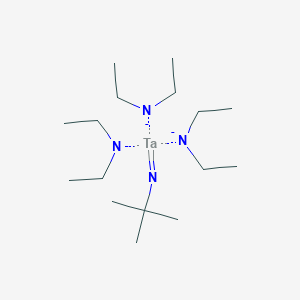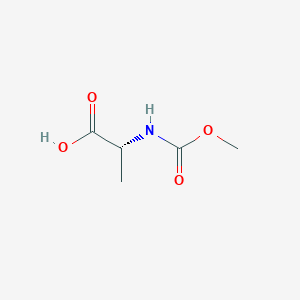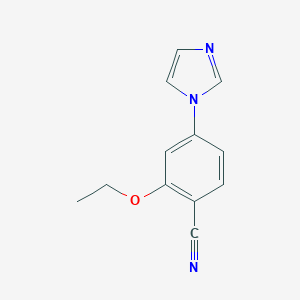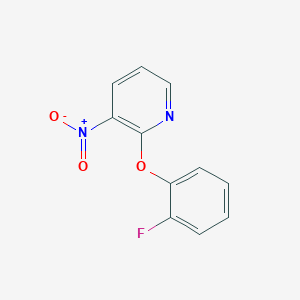![molecular formula C18H27NO4 B069066 N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide CAS No. 163972-12-1](/img/structure/B69066.png)
N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Dodecanamide, and it is synthesized using a specific method that involves several steps. The purpose of
Mechanism of Action
The mechanism of action of Dodecanamide is not fully understood, but it is believed to involve the disruption of bacterial cell membranes. This disruption leads to the leakage of intracellular contents and ultimately results in bacterial death. Dodecanamide has also been shown to inhibit the activity of certain enzymes, further contributing to its antimicrobial activity.
Biochemical and Physiological Effects:
Dodecanamide has been shown to have minimal toxicity and does not exhibit any significant adverse effects on human health. However, it should be noted that further studies are needed to fully understand the biochemical and physiological effects of Dodecanamide.
Advantages and Limitations for Lab Experiments
Dodecanamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, one limitation of Dodecanamide is that it is not widely available, which can make it difficult to obtain for certain experiments.
Future Directions
There are several future directions for research involving Dodecanamide. One potential area of study is the development of new antibiotics based on the structure of Dodecanamide. Additionally, further studies are needed to fully understand the mechanism of action of Dodecanamide and its potential applications in biotechnology and material science. Finally, the synthesis of Dodecanamide could be optimized to produce higher yields and purity, making it more widely available for research purposes.
Conclusion:
In conclusion, Dodecanamide is a chemical compound with significant potential applications in various fields. Its synthesis method has been extensively studied and optimized, and it has been shown to have antimicrobial activity against several bacterial strains. While further research is needed to fully understand its mechanism of action and potential applications, Dodecanamide represents a promising area of study for scientists and researchers.
Synthesis Methods
The synthesis of Dodecanamide involves several steps, starting with the reaction of 7-oxabicyclo[4.1.0]hept-3-en-2-one with dodecanamine in the presence of a base. This reaction leads to the formation of the intermediate product, which is then treated with an acid to remove the protecting group, resulting in the formation of Dodecanamide. This synthesis method has been extensively studied and optimized to produce high yields of pure Dodecanamide.
Scientific Research Applications
Dodecanamide has been studied for its potential applications in various fields, including drug discovery, material science, and biotechnology. In drug discovery, Dodecanamide has been shown to have antimicrobial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics. In material science, Dodecanamide has been used as a surfactant and emulsifier due to its unique chemical structure. In biotechnology, Dodecanamide has been used as a tool for protein purification and as a stabilizing agent for enzymes.
properties
IUPAC Name |
N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-2-3-4-5-6-7-8-9-10-11-15(21)19-13-12-14(20)17-18(23-17)16(13)22/h12,17-18H,2-11H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLOIQOGHRAUFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC(=O)C2C(C1=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571767 |
Source


|
| Record name | N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide | |
CAS RN |
163972-12-1 |
Source


|
| Record name | N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B68986.png)




![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)






